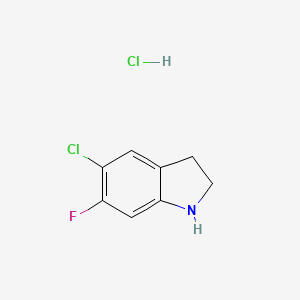

5-chloro-6-fluoro-2,3-dihydro-1H-indole hydrochloride

CAS No.:

Cat. No.: VC20450740

Molecular Formula: C8H8Cl2FN

Molecular Weight: 208.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H8Cl2FN |

|---|---|

| Molecular Weight | 208.06 g/mol |

| IUPAC Name | 5-chloro-6-fluoro-2,3-dihydro-1H-indole;hydrochloride |

| Standard InChI | InChI=1S/C8H7ClFN.ClH/c9-6-3-5-1-2-11-8(5)4-7(6)10;/h3-4,11H,1-2H2;1H |

| Standard InChI Key | FLHFQNNKGTVPJC-UHFFFAOYSA-N |

| Canonical SMILES | C1CNC2=CC(=C(C=C21)Cl)F.Cl |

Introduction

Structural Characteristics and Molecular Identity

The compound’s structure features a 2,3-dihydro-1H-indole scaffold, where the aromatic ring is partially saturated, reducing planarity and altering electronic properties compared to fully aromatic indoles. The chloro and fluoro substituents at positions 5 and 6 introduce steric and electronic effects that influence reactivity and binding affinity. Key identifiers include:

| Property | Value |

|---|---|

| IUPAC Name | 5-chloro-6-fluoro-2,3-dihydro-1H-indole; hydrochloride |

| Molecular Formula | C₈H₈Cl₂FN |

| Molecular Weight | 208.06 g/mol |

| Canonical SMILES | C1CNC2=CC(=C(C=C21)Cl)F.Cl |

| InChI Key | FLHFQNNKGTVPJC-UHFFFAOYSA-N |

| PubChem CID | 165911857 |

The hydrochloride salt enhances solubility in polar solvents, making it preferable for laboratory applications .

Synthesis and Manufacturing

Synthesis of 5-chloro-6-fluoro-2,3-dihydro-1H-indole hydrochloride typically involves multi-step halogenation and reduction processes:

-

Indole Core Formation: Cyclization of substituted anilines via Fischer indole synthesis or palladium-catalyzed coupling reactions.

-

Halogenation: Sequential introduction of chlorine and fluorine using agents like N-chlorosuccinimide (NCS) and Selectfluor™ under controlled conditions to ensure regioselectivity.

-

Partial Hydrogenation: Catalytic hydrogenation (e.g., H₂/Pd-C) selectively saturates the 2,3-position double bond, yielding the dihydroindole intermediate.

-

Salt Formation: Treatment with hydrochloric acid produces the hydrochloride salt, isolated via crystallization.

Critical challenges include avoiding over-reduction of the indole ring and minimizing byproducts from competing halogenation sites. Yields are optimized through temperature control (-10°C to 25°C) and inert atmospheres .

Physicochemical Properties

Solubility and Stability

The hydrochloride salt exhibits improved aqueous solubility (>50 mg/mL at 25°C) compared to the free base. It is stable under ambient conditions but degrades upon prolonged exposure to light or moisture, necessitating storage at 2–8°C in airtight containers .

Spectroscopic Data

-

NMR (DMSO-d₆): δ 7.45 (d, J = 8.4 Hz, 1H, aromatic), 6.90 (d, J = 8.0 Hz, 1H, aromatic), 4.20 (t, J = 6.8 Hz, 2H, CH₂), 3.15 (t, J = 6.8 Hz, 2H, CH₂).

-

Mass Spectrometry: ESI-MS m/z 172.02 [M-Cl]⁺, confirming the molecular ion .

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

The compound’s halogenated dihydroindole core is a versatile building block for:

-

Kinase Inhibitors: Modifications at the 5- and 6-positions enhance affinity for ATP-binding pockets in kinases implicated in cancer.

-

Serotonin Receptor Modulators: Partial saturation mimics conformational restraints of endogenous ligands, improving selectivity for 5-HT receptors .

Case Study: Anticancer Lead Optimization

In a 2024 study, derivatives of 5-chloro-6-fluoro-2,3-dihydro-1H-indole hydrochloride demonstrated IC₅₀ values of <1 μM against breast cancer cell lines (MCF-7, MDA-MB-231). Fluorine’s electronegativity improved membrane permeability, while chlorine enhanced hydrophobic interactions with target proteins.

Comparative Analysis with Related Compounds

| Compound | Structure | Bioactivity | Key Differences |

|---|---|---|---|

| 5-Chloro-6-fluoro-1H-indole | Fully aromatic indole | Moderate CYP450 inhibition | Higher metabolic instability |

| 5-Fluoro-2,3-dihydro-1H-indole | Mono-halogenated dihydroindole | Weak MAO-B inhibition | Lacks chlorine’s hydrophobic effects |

The hydrochloride salt’s dual halogenation and salt form confer superior pharmacokinetic properties over analogues .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume